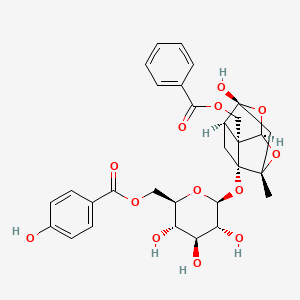

mudanpioside C

Overview

Description

Mudanpioside C is a compound identified among six new monoterpene glycosides, named mudanpioside-A to -F, isolated from the root cortex of Paeonia suffruticosa. These compounds were isolated as minor components from an ethanol extract, with their structures established based on spectral evidence (Lin et al., 1996).

Synthesis Analysis

Synthetic approaches for molecules like this compound often involve complex organic synthesis strategies, such as C-H bond functionalization. This process represents a significant aspect of organic chemistry, aiming at the direct and selective replacement of C-H bonds with new bonds, like C-C, C-O, and C-N, facilitated by transition metal catalysts (Godula & Sames, 2006).

Molecular Structure Analysis

The molecular structure of this compound, like its counterparts, is elucidated through spectral evidence, which is crucial for understanding its chemical nature and potential interactions. Although specific details on this compound's molecular structure are not provided, the general approach involves analyzing the molecule's functional groups and stereochemistry through techniques such as NMR and mass spectrometry.

Chemical Reactions and Properties

Chemical reactions involving this compound would likely involve its functional groups, particularly the glycosidic linkage. This compound's reactivity could be influenced by the presence of these functional groups, which participate in various chemical reactions, including those involving C-H bond functionalization and metal-catalyzed transformations for organic synthesis (Murakami & Ishida, 2016).

Scientific Research Applications

Identification and Structural Analysis : Mudanpioside C has been identified as a monoterpene glycoside isolated from Paeonia suffruticosa, with its structure established through spectral evidence (Lin et al., 1996).

Pharmacological Studies : Research suggests that compounds like this compound from Paeonia species may play a role in inhibiting platelet aggregation, inflammation, and hemorrhage due to bacterial infection (Ding et al., 2000).

Anti-inflammatory Activity : this compound has been identified as one of the compounds in Moutan Cortex (the root cortex of Paeonia suffruticosa) that significantly inhibits the activation of NF-κB, a key mediator in inflammation. This suggests its potential role in treating inflammatory diseases (Lu et al., 2019).

Calcium Antagonistic Activity : In a study focusing on hypertension disease therapy, this compound was identified as a potential calcium antagonist, suggesting its role in the regulation of intracellular calcium concentration and possible anti-hypertensive effects (Lu et al., 2019).

Anti-allergic Effects : this compound has been identified in studies examining the chemical constituents of Paeonia suffruticosa with anti-allergic activity. This highlights its potential in developing treatments for allergic reactions (Shi et al., 2016).

Comprehensive Metabolomic Analysis : Research has also been conducted on the comprehensive metabolomic variations in Cortex Moutan from different root parts of Paeonia suffruticosa, including the identification and distribution of compounds like this compound (Xiao et al., 2015).

Mechanism of Action

Target of Action

Mudanpioside C, a compound discovered from Paeonia suffruticosa Andr., primarily targets Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein structure and function .

Mode of Action

this compound acts as a potent PDI inhibitor . It binds specifically to the b’-x domain of PDI, interacting with key amino acids K263, D292, and N298 within the b’-x domain . This interaction inhibits the enzymatic activity of PDI, thereby affecting the folding of proteins that rely on PDI for correct disulfide bond formation .

Biochemical Pathways

The inhibition of PDI by this compound affects various biochemical pathways. One significant pathway is the antiplatelet aggregation and antithrombotic pathway . By inhibiting PDI, this compound can suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . This disruption can lead to a decrease in thrombosis formation .

Result of Action

The primary result of this compound’s action is its antithrombotic activity. By inhibiting PDI and interfering with platelet activation, this compound can significantly inhibit thrombosis formation without disturbing hemostasis . This makes it a promising candidate for antithrombotic therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which it is derived, Paeonia suffruticosa Andr., is known to have medicinal and dietary properties . The specific environment in which this plant grows could potentially influence the efficacy and stability of this compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Mudanpioside C plays a crucial role in biochemical reactions by acting as a potent inhibitor of protein disulfide isomerase (PDI). This enzyme is involved in the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and stability. This compound specifically binds to the b’-x domain of PDI, interacting with key amino acids such as lysine 263, aspartic acid 292, and asparagine 298 . This interaction inhibits the enzymatic activity of PDI, thereby affecting the redox state and function of various proteins.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . These actions are crucial in preventing thrombus formation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antithrombotic and cardioprotective properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the b’-x domain of protein disulfide isomerase, leading to the inhibition of its enzymatic activity . This inhibition disrupts the formation and rearrangement of disulfide bonds in proteins, affecting their folding and stability. Furthermore, this compound modulates gene expression and cell signaling pathways, which are critical for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against protein disulfide isomerase . Long-term studies have shown that this compound can significantly inhibit thrombosis formation without disturbing hemostasis in mice, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation and thrombus formation . At higher doses, there may be potential toxic or adverse effects, although specific details on these effects are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with protein disulfide isomerase. By inhibiting this enzyme, this compound affects the redox state and function of various proteins, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its therapeutic effects. Understanding the transport and distribution mechanisms of this compound can aid in optimizing its delivery and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSMTLNPCAHHGP-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of mudanpioside C?

A1: this compound has been identified as a potent inhibitor of protein disulfide isomerase (PDI) []. It binds to the b'-x domain of PDI with a Kd of 3.9 μM, interacting with key amino acids K263, D292, and N298 []. This interaction inhibits PDI's enzymatic activity, which plays a crucial role in thrombosis [].

Q2: Beyond its antithrombotic activity, what other biological activities have been associated with this compound?

A2: Research indicates that this compound exhibits calcium antagonist activity by effectively blocking voltage-operated Ca2+ channels (VOCCs) []. This activity suggests its potential in treating hypertension and other conditions related to intracellular calcium regulation [].

Q3: How does the structure of this compound contribute to its inhibitory activity against tyrosinase?

A3: Although this compound has been identified as a tyrosinase inhibitor [], the specific structural features responsible for this activity have not been elucidated in the provided research. Further investigations focusing on structure-activity relationships are needed to understand this interaction better.

Q4: Which traditional Chinese medicine formulations have been reported to contain this compound?

A4: this compound has been identified in several traditional Chinese medicine formulations, including:

- Moutan Cortex (the dried root bark of Paeonia suffruticosa) [, , , , , , , ]

- Guizhi Fuling Capsule [, ]

- Baiqin Qinghuo Keli []

- San-Bai decoction []

- Qingwen Baidu Decoction []

Q5: Are there any analytical methods available to quantify this compound in complex mixtures like herbal extracts?

A5: Yes, researchers commonly employ high-performance liquid chromatography coupled with various detection methods, such as:

- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) []

- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry) [, , , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it is classified as a monoterpene glycoside []. Determining its exact formula and weight would require further analysis, likely through mass spectrometry and comparison with databases of known compounds.

Q7: Have any studies investigated the pharmacokinetics of this compound, such as absorption, distribution, metabolism, and excretion?

A7: The provided research does not delve into the detailed pharmacokinetics of this compound. Further investigation is needed to understand its ADME properties and how these relate to its in vivo efficacy and potential for therapeutic application.

Q8: What are the potential implications of this compound being a PDI inhibitor for future drug development?

A8: The discovery of this compound as a PDI inhibitor opens up exciting avenues for developing novel antithrombotic therapies []. Further research focusing on optimizing its potency, selectivity, and pharmacokinetic properties could lead to promising drug candidates for treating thrombosis and related cardiovascular diseases.

Q9: Has the safety profile of this compound been assessed in any preclinical or clinical studies?

A9: While the provided research highlights the potential therapeutic benefits of this compound, there is limited information on its safety profile. Further preclinical and clinical studies are crucial to assess its toxicity, potential adverse effects, and overall safety for human use.

Q10: How can the research on this compound contribute to a better understanding of traditional Chinese medicine?

A10: Identifying and characterizing active compounds like this compound in traditional Chinese medicines provides scientific evidence for their therapeutic effects [, , , , , , , , , ]. This research helps bridge the gap between traditional knowledge and modern medicine, paving the way for developing new drugs and treatment strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate](/img/no-structure.png)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)